3-(Chloromethyl)-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-iodobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloromethyl group and an iodine atom attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-iodobenzonitrile typically involves the chloromethylation of 5-iodobenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-(Chloromethyl)-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-iodobenzonitrile involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological molecules. This reactivity can be exploited in drug design to target specific enzymes or receptors, leading to the inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A derivative used for its anti-inflammatory and analgesic properties.
Uniqueness
3-(Chloromethyl)-5-iodobenzonitrile is unique due to the presence of both a chloromethyl and an iodine substituent on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C8H5ClIN |
---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
3-(chloromethyl)-5-iodobenzonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 |
InChI Key |
DQSKDXZRYRDJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.